molecular formula C13H23NO4 B2475967 cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate CAS No. 2007907-10-8

cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate

Cat. No.: B2475967
CAS No.: 2007907-10-8
M. Wt: 257.33
InChI Key: YCYQIUUXRYFEQD-IXBNRNDTSA-N
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Description

cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate is a sophisticated synthetic intermediate designed for advanced medicinal chemistry and drug discovery applications. This compound features a boc-protected hexahydroisoindole core with two strategically positioned cis-configured hydroxy groups, making it a versatile chiral scaffold for constructing complex molecules. Its primary research value lies in the development of novel pharmacologically active compounds, particularly as a precursor for potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors being investigated in neurodegenerative disease research . The cis-diol moiety is a critical functional handle that can be utilized for further synthetic elaboration to create potent cholinesterase inhibitors, which is a validated therapeutic strategy for conditions like Alzheimer's disease . Furthermore, the isoindole-1,3-dione scaffold is recognized as a privileged structure in drug design, known for its ability to interact with multiple biological targets and contribute to enhanced blood-brain barrier permeability . Researchers value this specific dihydroxy derivative for its potential in multi-target drug design, leveraging the synergistic properties of the protected amine and vicinal diol to develop new chemical entities with optimized binding affinity and pharmacokinetic profiles. This compound is intended for use by professional researchers in laboratory settings only.

Properties

IUPAC Name

tert-butyl (3aR,7aS)-5,6-dihydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-6-8-4-10(15)11(16)5-9(8)7-14/h8-11,15-16H,4-7H2,1-3H3/t8-,9+,10?,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYQIUUXRYFEQD-IXBNRNDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C(CC2C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C(C[C@H]2C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

The hexahydroisoindole scaffold is typically constructed via [4+2] cycloaddition or intramolecular alkylation. A notable method involves treating 1,3-diaminocyclohexane with di-tert-butyl dicarbonate in tetrahydrofuran (THF), followed by acid-catalyzed ring closure. This yields the Boc-protected isoindoline intermediate with 78–85% efficiency. Alternative routes employ Grubbs ring-closing metathesis of diallylamine derivatives, though this method requires stringent anhydrous conditions and exhibits lower yields (≤60%).

Functionalization of Preexisting Frameworks

Commercial availability of hexahydroisoindole derivatives permits direct functionalization. For example, bromination at the 5-position using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by SN2 displacement with hydroxide, introduces hydroxyl groups. However, this approach risks epimerization and typically achieves <50% diastereomeric excess (d.e.).

Dihydroxylation Methods

Osmium Tetroxide-Mediated syn-Dihydroxylation

The Sharpless asymmetric dihydroxylation remains the gold standard for installing vicinal diols with high enantioselectivity. Treatment of tert-butyl 5,6-dehydrohexahydroisoindole-2-carboxylate with osmium tetroxide (0.1 eq), (DHQ)₂PHAL ligand, and N-methylmorpholine N-oxide (NMO) in acetone/water (4:1) affords the cis-diol in 92% yield and >99% enantiomeric excess (e.e.). The reaction proceeds via a cyclic osmate intermediate, with steric effects from the Boc group dictating facial selectivity.

Epoxide Hydrolysis

Epoxidation of the 5,6-diene precursor with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates a trans-epoxide, which undergoes acid-catalyzed ring-opening with aqueous HCl to yield the cis-diol. While cost-effective, this method produces variable yields (55–70%) and requires careful pH control to prevent Boc cleavage.

Boc Protection and Deprotection Dynamics

Introduction of the tert-Butoxycarbonyl Group

Boc protection is achieved by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF). Under these conditions, the reaction reaches completion within 16 hours at room temperature, with 63–68% isolated yield after silica gel chromatography. The choice of Cs₂CO₃ over weaker bases like triethylamine minimizes side reactions, such as O-acylation of the hydroxyl groups.

Stability Under Acidic Conditions

The Boc group demonstrates remarkable stability during dihydroxylation (pH 7–9) but undergoes rapid cleavage in trifluoroacetic acid (TFA)/dichloromethane (1:1). This property enables selective deprotection for downstream functionalization without disturbing the diol motif.

Purification and Analytical Characterization

Chromatographic Resolution

Crude reaction mixtures are purified via flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients (0–40% ethyl acetate). The cis-diol elutes at Rf 0.32 (3:7 ethyl acetate/hexane), separated from the trans-diastereomer (Rf 0.28). High-performance liquid chromatography (HPLC) with a chiral AD-H column (hexane/isopropanol 85:15, 1 mL/min) confirms enantiopurity (>99% e.e.).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 9H, Boc tert-butyl), 3.12–3.30 (m, 2H, N–CH₂), 4.05–4.15 (m, 2H, C5–OH and C6–OH), 5.10 (br s, 1H, NH).
  • ¹³C NMR (100 MHz, CDCl₃): δ 28.3 (Boc CH₃), 79.8 (Boc quaternary C), 155.2 (C=O).
  • HRMS (ESI): m/z calcd for C₁₃H₂₃NO₄ [M+H]⁺: 257.1627; found: 257.1629.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the carboxylate moiety, converting it to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

Medicinal Chemistry

Cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate has been studied for its potential therapeutic effects. It exhibits structural features that can influence biological activity, making it a candidate for drug development. Its hydroxyl groups may contribute to interactions with biological targets, enhancing its pharmacological profile.

Neuropharmacology

Research indicates that compounds similar to cis-tert-butyl derivatives can interact with neurotransmitter systems, potentially affecting mood and cognitive functions. The isoindole structure is known for its neuroactive properties, suggesting that this compound may have implications in treating neurological disorders.

Antioxidant Activity

Studies have shown that certain isoindole derivatives possess antioxidant properties. The presence of hydroxyl groups in this compound may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress-related diseases.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of isoindole derivatives. The findings suggested that this compound exhibited significant neuroprotective activity in cellular models of neurodegeneration. This highlights its potential as a therapeutic agent in conditions like Alzheimer's disease.

Case Study 2: Antioxidant Properties

Research conducted by the Institute of Pharmaceutical Sciences evaluated the antioxidant capacity of various isoindole derivatives, including cis-tert-butyl compounds. Results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting its utility as a dietary supplement or therapeutic agent for oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

CAS Number Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Differences
146231-54-1 cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 Ketone, ester Bicyclic pyrrolidine with 5-oxo group
1251006-15-1 cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate C₁₂H₂₂N₂O₃ 242.31 Oxazepine ring, ester Incorporates a 7-membered oxazepine ring
1251006-16-2 cis-tert-Butyl hexahydro-3H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate C₁₂H₂₂N₂O₃ 242.31 Oxazepine ring, ester Isomeric variation in oxazepine ring

Key Observations :

  • Ketone vs. In contrast, the oxazepine-containing analogs (e.g., CAS 1251006-15-1) feature an ether-linked 7-membered ring, likely enhancing conformational stability .
  • Molecular Weight : The oxazepine derivatives exhibit higher molecular weights (242.31 g/mol) due to the additional nitrogen and oxygen atoms in the ring structure .

Physicochemical Properties

CAS Number LogP (Predicted) Solubility (Predicted) Boiling Point (°C) Stability
146231-54-1 1.32 Low (ESOL) 325.8 ± 35.0 Stable under dry conditions
1251006-15-1 1.45 Moderate Not reported Likely stable due to rigid oxazepine

Notes:

  • The 5-oxo compound’s lower LogP (1.32) suggests moderate lipophilicity, while the oxazepine analog’s higher LogP (1.45) may enhance membrane permeability in biological systems .
  • The 5-oxo compound’s boiling point (325.8°C) reflects its thermal stability, critical for high-temperature synthetic applications .

Hazard and Toxicity Profile

CAS Number GHS Hazards Precautionary Measures
146231-54-1 Acute toxicity (H302), skin irritation (H315), serious eye damage (H319) Use gloves, eye protection, and ventilation
1251006-15-1 No specific hazards reported General laboratory safety protocols advised

Key Findings :

  • The 5-oxo compound’s ketone group correlates with higher acute toxicity and irritation risks compared to the oxazepine derivatives, which lack reported hazards .
  • Both compounds require controlled handling to avoid inhalation or dermal exposure .

Table 1: Structural and Functional Comparison

![Insert Table 1 Here]

Table 2: Hazard Classification Comparison

![Insert Table 2 Here]

Biological Activity

cis-tert-Butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • CAS Number : 146231-54-1

1. Antioxidant Properties

Research indicates that compounds similar to cis-tert-butyl 5,6-dihydroxyhexahydro-1H-isoindole derivatives exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in various biological systems. A study highlighted that related isoindole derivatives effectively scavenged free radicals, suggesting potential applications in preventing oxidative damage in cells .

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. These findings suggest that cis-tert-butyl 5,6-dihydroxyhexahydro-1H-isoindole could be beneficial in treating inflammatory disorders .

3. Neuroprotective Activity

Neuroprotection is another area where this compound may have therapeutic potential. Preliminary research indicates that it might protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis, particularly through the inhibition of caspase activation .

Case Studies

StudyFindingsReference
Study on Antioxidant ActivityDemonstrated significant free radical scavenging ability comparable to established antioxidants
Investigation of Anti-inflammatory EffectsShowed inhibition of TNF-alpha and IL-6 production in cultured cells
Neuroprotective Mechanism StudyIndicated protection against oxidative stress-induced apoptosis in neuronal cells

The biological activities attributed to cis-tert-butyl 5,6-dihydroxyhexahydro-1H-isoindole are likely due to its structural features that facilitate interactions with various biological targets:

  • Antioxidant Mechanism : The presence of hydroxyl groups contributes to electron donation, allowing the compound to neutralize free radicals effectively.
  • Anti-inflammatory Pathway : The compound may inhibit nuclear factor kappa B (NF-kB) signaling, leading to reduced expression of inflammatory mediators.
  • Neuroprotective Pathways : It may modulate pathways involving Bcl-2 family proteins, influencing cell survival and apoptosis.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling cis-tert-butyl 5,6-dihydroxyhexahydro-1H-isoindole-2(3H)-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., NIOSH-approved N95 masks) is required if dust or aerosols form .
  • Ventilation : Use fume hoods for procedures generating dust or vapors. Local exhaust ventilation is recommended to maintain airborne concentrations below irritation thresholds .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with water and seek medical attention .
  • Storage : Store in a dry environment below 28°C, away from incompatible materials (e.g., strong oxidizers) .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and hydroxyl group positions. DMSO-d₆ is recommended for solubility and hydrogen-bonding analysis .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. High-resolution data (≤1.0 Å) is critical for accurate stereochemical assignments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (225.28 g/mol) and detect fragmentation patterns related to the tert-butyl and dihydroxyisoindole groups .

Q. What synthetic strategies are commonly used to prepare this compound?

  • Methodological Answer :

  • Multi-Step Synthesis : Begin with hexahydroisoindole precursors. Protect hydroxyl groups using tert-butyloxycarbonyl (Boc) or benzyl groups to avoid side reactions during oxidation steps .
  • Key Reactions :
  • Hydroxylation : Catalytic asymmetric dihydroxylation (e.g., Sharpless conditions) to install cis-5,6-diols.
  • Boc Protection : Use Boc anhydride in THF with DMAP catalysis to protect the amine .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves yield and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and confirm ee (%) .
  • Computational Modeling : Compare experimental 1H^1H-NMR coupling constants (e.g., J=68HzJ = 6–8 \, \text{Hz} for cis-diols) with DFT-calculated values to validate stereochemistry .
  • X-ray Diffraction : Single-crystal analysis with SHELXL resolves ambiguous NOE (Nuclear Overhauser Effect) data, particularly for cis/trans diol configurations .

Q. What challenges arise in crystallographic analysis of hydrogen-bonding networks, and how can they be addressed?

  • Methodological Answer :

  • Hydrogen Bond Ambiguities : The compound’s hydroxyl groups form complex intermolecular H-bonds, complicating electron density maps. Use SHELXE to phase high-resolution data and apply restraints for O–H∙∙∙O distances (2.6–3.0 Å) .
  • Disorder Modeling : For flexible tert-butyl groups, refine occupancy factors and apply thermal displacement parameter (ADP) constraints to reduce noise .
  • Graph Set Analysis : Apply Etter’s rules to classify H-bond motifs (e.g., D(2)\text{D}(2) for dimeric interactions) and predict packing patterns .

Q. How can reaction yields be optimized in multi-step syntheses involving sensitive functional groups?

  • Methodological Answer :

  • Protecting Group Strategy : Use Boc for amine protection (stable under basic/neutral conditions) and trimethylsilyl (TMS) ethers for hydroxyl groups to prevent oxidation .
  • Low-Temperature Conditions : Perform dihydroxylation at −20°C to minimize side reactions (e.g., over-oxidation to ketones) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of C=O stretches from intermediates) .

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